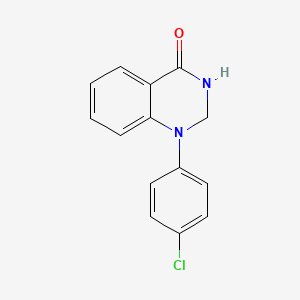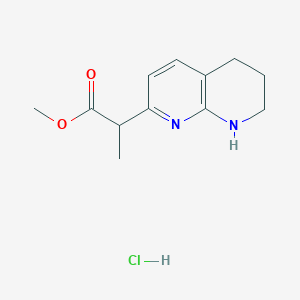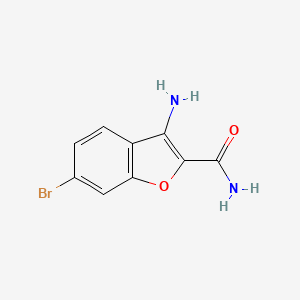
3-Amino-6-bromobenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromobenzofuran-2-carboxamide typically involves the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate brominating agents to introduce the bromine atom at the 6-position. The amino group at the 3-position is introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as free radical cyclization and proton quantum tunneling has been reported to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-6-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
3-Amino-6-bromobenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Amino-6-bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 3-Amino-5-bromobenzofuran-2-carboxamide
- 3-Amino-6-chlorobenzofuran-2-carboxamide
- 3-Amino-6-fluorobenzofuran-2-carboxamide
Comparison: Compared to its similar compounds, 3-Amino-6-bromobenzofuran-2-carboxamide is unique due to its specific bromine substitution at the 6-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
3-amino-6-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H2,12,13) |
Clé InChI |
FLGVAPFQCABWRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)OC(=C2N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


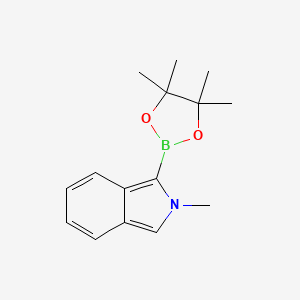
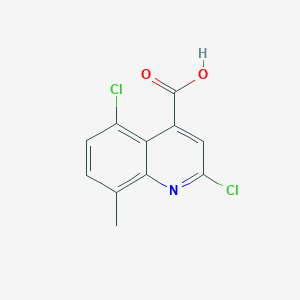
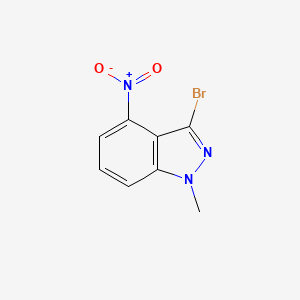
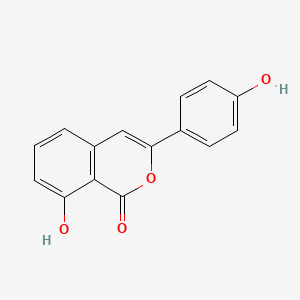

![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)

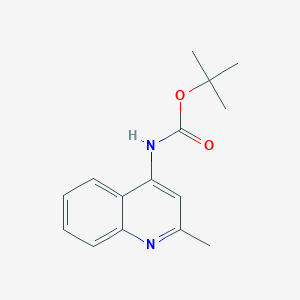

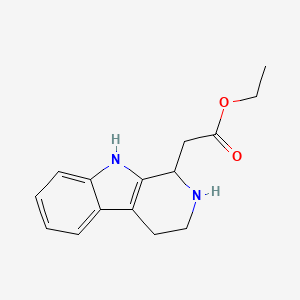
![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
